(Phenylthio)acetic acid, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenylthio)acetic acid, butyl ester is an organic compound with the molecular formula C₁₂H₁₆O₂S and a molecular weight of 224.319 g/mol . This compound is characterized by the presence of a phenylthio group attached to an acetic acid moiety, which is further esterified with butanol. It is a member of the ester family, known for their pleasant odors and widespread use in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Phenylthio)acetic acid, butyl ester can be synthesized through the esterification of (phenylthio)acetic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and alcohol mixture with a concentrated sulfuric acid catalyst to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the esterification process can be carried out in large reactors where the reactants are continuously fed, and the product is continuously removed to drive the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: (Phenylthio)acetic acid, butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (phenylthio)acetic acid and butanol.
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: (Phenylthio)acetic acid and butanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
(Phenylthio)acetic acid, butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (Phenylthio)acetic acid, butyl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of (phenylthio)acetic acid and butanol . The phenylthio group can also undergo oxidation, where the sulfur atom is targeted by oxidizing agents to form sulfoxides or sulfones .
Comparison with Similar Compounds
Acetic acid, butyl ester: Similar ester structure but lacks the phenylthio group.
(Phenylthio)acetic acid, pentyl ester: Similar structure with a different alkyl group (pentyl instead of butyl).
Uniqueness: The phenylthio group can undergo specific reactions such as oxidation, which are not possible with simple esters like acetic acid, butyl ester .
Properties
CAS No. |
66132-81-8 |
---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
butyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C12H16O2S/c1-2-3-9-14-12(13)10-15-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
MPGIAEVWEVYNKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.